molecular formula C4HCl3N2O B3334524 2,4,5-trichloro-3(2H)-pyridazinone CAS No. 89089-14-5

2,4,5-trichloro-3(2H)-pyridazinone

Cat. No. B3334524
CAS RN: 89089-14-5
M. Wt: 199.42 g/mol
InChI Key: TYVNCWJMACHFGT-UHFFFAOYSA-N
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Description

2,4,5-trichloro-3(2H)-pyridazinone, commonly known as triclorfon, is an organophosphate insecticide that is widely used in agriculture and veterinary medicine. It is a white crystalline solid with a molecular formula of C6H4Cl3N2O2 and a molecular weight of 257.47 g/mol. Triclorfon is highly effective against a broad range of insects, including flies, mosquitoes, and ticks, making it an important tool for pest control.

Scientific Research Applications

Synthesis and Chemical Properties

2,4,5-Trichloro-3(2H)-pyridazinone is a versatile chemical scaffold used in the synthesis of various polysubstituted and ring-fused pyridazinone systems. The compound's structure allows for sequential nucleophilic aromatic substitution processes, making it a valuable component in drug discovery and development. For instance, the reaction of 4,5,6-trifluoropyridazin-3(2H)-one with nitrogen nucleophiles leads to a variety of aminated products, which are key in creating polyfunctional systems (Pattison, Sandford, Yufit, Howard, Christopher, & Miller, 2009).

Agricultural Chemistry

In the realm of agricultural chemistry, 2,4,5-Trichloro-3(2H)-pyridazinone derivatives have demonstrated significant applications. They are known to inhibit the Hill reaction and photosynthesis in barley, contributing to their phytotoxic properties. This mechanism of action is crucial for the development of herbicides, with various substitutions on the pyridazinone chemicals enhancing their efficacy and resistance to metabolic detoxification in plants (Hilton, Scharen, St. John, Moreland, & Norris, 1969).

Anticancer Research

Recent studies have also highlighted the potential of 2,4,5-Trichloro-3(2H)-pyridazinone derivatives in anticancer research. A study synthesized a new series of pyridazinone derivatives with antioxidant activity, evaluated for their potential anticancer properties through molecular docking studies. This underlines the compound's role in developing novel therapeutic agents targeting specific cancer types (Mehvish & Kumar, 2022).

Fungicidal Applications

2,4,5-Trichloro-3(2H)-pyridazinone derivatives have shown promise in fungicidal applications. Certain derivatives, particularly the alkylsulfonyl-derivatives, demonstrated notable in vitro and in vivo fungicidal activity, highlighting their potential use in agricultural fungicides. Additionally, their genotoxic activity was evaluated, contributing to a comprehensive understanding of their biological effects (Carmellino, Massolini, Pagani, Zani, & Leri, 1993).

Future Directions

For more detailed information, refer to the Sigma-Aldrich product page .

properties

IUPAC Name

2,4,5-trichloropyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl3N2O/c5-2-1-8-9(7)4(10)3(2)6/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVNCWJMACHFGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=O)C(=C1Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80326412
Record name 2,4,5-Trichloropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-trichloro-3(2H)-pyridazinone

CAS RN

89089-14-5
Record name NSC527656
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527656
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,5-Trichloropyridazin-3(2H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 89089-14-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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